
Silane-d4
Overview
Description
Silane-d4 (SiD₄) is a deuterated analog of silane (SiH₄), where all four hydrogen atoms are replaced by deuterium. It has a molecular weight of 36.15 g/mol, a CAS number of 13537-07-0, and is typically supplied with a purity of ≥98 atom% deuterium . This isotope-labeled compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy, kinetic studies, and as a tracer in chemical vapor deposition (CVD) processes due to its isotopic stability and distinct vibrational modes compared to non-deuterated silane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane-d4 can be synthesized through several methods. One common approach involves the reaction of deuterium gas (D2) with silicon at high temperatures. Another method includes the reduction of silicon tetrafluoride (SiF4) with lithium aluminum deuteride (LiAlD4) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of deuterium chloride (DCl) with magnesium silicide (Mg2Si) to produce deuterated silane gas. This process is carried out in a controlled environment to ensure the purity and safety of the compound .
Chemical Reactions Analysis
Types of Reactions
Silane-d4 undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide (SiO2) and deuterium oxide (D2O).
Reduction: Can be reduced to form silicon and deuterium gas.
Substitution: Undergoes substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, halogens, and strong acids. Typical reaction conditions involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions with this compound include silicon dioxide, deuterium gas, and various silicon-containing compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Key Applications
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Silicone Polymer Production
- Precursor for Polydimethylsiloxane : Silane-d4 serves as a fundamental building block in the synthesis of polydimethylsiloxane (PDMS) polymers, which are widely used in various consumer and industrial products . PDMS is utilized in medical devices, personal care products, and as a sealant in construction.
- Cationic Emulsion Polymerization : Research has demonstrated that this compound can undergo cationic emulsion polymerization when combined with alkoxysilanes. This process enhances the conversion rates and molecular weight of the resulting polymers, making it an efficient method for producing silicone materials .
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Cosmetic and Personal Care Products
- Functional Additive : In cosmetics, this compound is used for its antistatic properties, as well as to improve the texture and application of products. It acts as an emollient and humectant, providing moisture retention in skin and hair care formulations .
- Performance Enhancer : The incorporation of this compound in formulations can lead to improved drying times for hair products and smoother application of creams and lotions .
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Industrial Applications
- Processing Aids : this compound is employed as a processing aid in various industrial applications, including textile treatments, paper coatings, and cleaning agents. Its ability to reduce surface tension makes it effective in enhancing product performance .
- Chemical Vapor Deposition : The compound can be utilized in chemical vapor deposition processes to create siloxane-based thin films, which have applications in electronics and optics .
Table 1: Summary of Applications of this compound
Application Area | Specific Uses |
---|---|
Silicone Polymer Production | Precursor for PDMS, cationic emulsion polymerization |
Cosmetics | Emollient, humectant, antistatic agent |
Industrial Processing | Textile treatments, paper coatings, cleaning agents |
Chemical Vapor Deposition | Production of siloxane-based thin films |
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Cationic Emulsion Polymerization Study :
A recent study investigated the cationic emulsion polymerization of this compound using dodecylbenzenesulphonic acid as a catalyst. The results indicated enhanced polymerization rates when mixed with trialkoxysilanes, leading to a more efficient production process for silicone materials . -
Environmental Impact Assessment :
An environmental risk assessment highlighted the persistence of this compound in aquatic systems but noted negligible risks to aquatic life at expected concentrations. This assessment emphasizes the need for careful management during industrial use to mitigate environmental impacts . -
Cosmetic Formulation Analysis :
Research analyzing cosmetic formulations containing this compound revealed its effectiveness in improving product stability and user experience. The study found that products with this compound exhibited better moisture retention and smoother application compared to those without it .
Mechanism of Action
The mechanism by which Silane-d4 exerts its effects involves the interaction of deuterium atoms with various molecular targets. Deuterium’s heavier mass compared to hydrogen can lead to differences in reaction rates and pathways, making this compound a valuable tool in kinetic isotope effect studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Silane (SiH₄)
- Molecular Formula & Weight : SiH₄ (32.12 g/mol) .
- Physical Properties: Silane is a colorless, pyrophoric gas with a boiling point of -112°C. Its non-deuterated form is highly reactive, especially in the presence of oxygen, leading to spontaneous combustion .
- Applications : Widely used in semiconductor manufacturing and thin-film coatings.
- Key Differences : Silane-d4 exhibits lower reactivity due to the deuterium isotope effect, making it safer for controlled experiments. Its vibrational frequencies (e.g., Si-D stretching at ~1,550 cm⁻¹) differ significantly from Si-H (~2,180 cm⁻¹), which is critical for spectroscopic studies .
Dichloromethylsilane (CH₃Cl₂Si)
- Molecular Formula & Weight : CH₃Cl₂Si (115.03 g/mol), CAS 75-54-7 .
- Physical Properties : Boiling point of 41°C (314 K) and enthalpy of vaporization (ΔvapH) of 28.3 kJ/mol .
- Applications : Used as a precursor in silicone polymer synthesis and surface modification.
- Key Differences : Unlike this compound, dichloromethylsilane is a chlorinated derivative with higher molecular weight and polarity, making it less volatile and more suited for liquid-phase reactions. It poses corrosion hazards (UN 1242) due to chlorine content, whereas this compound primarily requires precautions against inhalation (P261/P262) .
Tris(dimethylamino)silane (C₆H₁₈N₃Si)
- Molecular Formula & Weight : C₆H₁₈N₃Si (151.25 g/mol), CAS 15112-89-7 .
- Applications : Employed in low-temperature CVD processes for silicon nitride films.
- Key Differences: This compound contains amino groups, enabling nitrogen incorporation in thin films. This compound, in contrast, is exclusively used for silicon-based deposition without nitrogen. Tris(dimethylamino)silane is non-pyrophoric but requires handling in inert atmospheres, whereas this compound’s hazards relate to isotopic purity and gas containment .
Data Table: Comparative Properties
Biological Activity
Silane-d4, also known as octamethylcyclotetrasiloxane (D4), is a cyclic siloxane compound widely used in various industrial applications, particularly in the production of silicone polymers. Understanding its biological activity is crucial due to its potential impact on human health and the environment. This article reviews recent findings on the biological activity of this compound, including its toxicological effects, metabolic pathways, and environmental behavior.
Toxicological Effects
Chronic Exposure Studies
Research indicates that chronic inhalation exposure to D4 can lead to significant biological effects in laboratory animals. A two-year study on F344 rats revealed several adverse effects, including:
- Uterine Effects : At high concentrations (700 ppm), D4 exposure resulted in uterine endometrial cystic hyperplasia and adenomas. These changes were attributed to alterations in the estrous cycle and hormonal imbalances rather than direct genotoxic effects .
- Liver and Kidney Changes : Chronic exposure also induced changes in liver and kidney weights and caused chronic nephropathy. The liver effects were linked to a phenobarbital-like mechanism that induces cytochrome P450 enzymes, suggesting adaptive rather than adverse effects .
Metabolism and Pharmacokinetics
The metabolism of D4 is characterized by its absorption and elimination patterns in biological systems. Key findings include:
- Absorption Rates : In studies where rats were exposed to 700 ppm of D4 vapor for 6 hours, approximately 5.6% was absorbed into the bloodstream, with a significant portion accumulating in fat tissues .
- Elimination Half-lives : The elimination half-life of D4 varies across different biological matrices:
Environmental Impact
D4's environmental behavior has been extensively studied, particularly regarding its bioaccumulation potential:
- Bioconcentration Factor (BCF) : Laboratory studies indicate that D4 does not significantly bioaccumulate in aquatic organisms, with evidence showing that fish can metabolize and eliminate D4 effectively from their tissues .
- Persistence : While D4 is persistent in sediment environments, it does not biomagnify through aquatic food webs, indicating a low risk for ecological toxicity .
Case Studies
Case Study 1: Chronic Inhalation Toxicity
A comprehensive study on the chronic inhalation toxicity of D4 highlighted its non-genotoxic nature. The observed uterine adenomas in female rats were not considered relevant for human risk assessment due to differences in reproductive biology between species. The study emphasized that the effects observed were likely due to hormonal changes rather than direct DNA damage .
Case Study 2: Environmental Risk Assessment
The Environmental Protection Agency (EPA) conducted a risk evaluation for D4, concluding that while there are potential risks associated with specific industrial uses, general exposure through consumer products does not pose significant risks to human health or the environment. The evaluation included extensive data collection from various sources to assess the chemical's lifecycle impacts .
Summary Table of Biological Effects
Biological Effect | Observed Outcome | Mechanism |
---|---|---|
Uterine Endometrial Changes | Cystic hyperplasia and adenomas | Hormonal alterations via dopamine-like mechanisms |
Liver Changes | Increased liver weight | Induction of cytochrome P450 enzymes |
Kidney Effects | Chronic nephropathy | Non-relevant lesions for human risk assessment |
Metabolism | Absorption and elimination patterns | Variable half-lives across biological matrices |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and characterizing Silane-d4 in laboratory settings?
- Methodological Answer : this compound synthesis typically involves gas-phase deuteration of silane (SiH₄) using deuterium gas (D₂) over a catalyst (e.g., platinum) under controlled temperature and pressure. Characterization requires Fourier-transform infrared spectroscopy (FTIR) to confirm Si-D bond formation (peaks ~1550 cm⁻¹) and mass spectrometry (MS) for isotopic purity validation. Nuclear magnetic resonance (NMR) (¹H/²H decoupling) can further verify deuterium substitution .
Q. How can researchers ensure accurate quantification of this compound in gas-phase reactions?
- Methodological Answer : Use gas chromatography (GC) coupled with thermal conductivity detection (TCD) calibrated with deuterated standards. Ensure reaction systems are moisture-free to prevent isotopic exchange. Cross-validate with in-situ Raman spectroscopy to monitor Si-D vibrational modes .
Q. What are the primary applications of this compound in materials science research?
- Methodological Answer : this compound is used as a deuterium source in thin-film deposition (e.g., deuterated silicon nitride) for neutron scattering studies. It also serves as a coupling agent in surface functionalization to study isotopic effects on interfacial properties. Always validate applications with controlled experiments comparing non-deuterated analogs .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction kinetics in organosilicon chemistry?
- Methodological Answer : Design kinetic studies comparing SiH₄ and SiD₄ in hydrosilylation or oxidation reactions. Use Arrhenius plots to quantify kinetic isotope effects (KIE). Computational modeling (DFT) can predict transition-state differences in Si-H vs. Si-D bond cleavage. Replicate experiments across multiple temperatures to isolate thermodynamic vs. kinetic contributions .
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer : Conduct meta-analyses of literature data, prioritizing studies with explicit experimental conditions (pressure, purity, detection limits). Perform calorimetry under inert atmospheres to measure ΔH°f (enthalpy of formation). Address discrepancies by comparing computational (ab initio) and experimental results, noting systematic errors in older datasets .
Q. How can isotopic labeling with this compound improve sensitivity in solid-state NMR studies of silicon-based materials?
- Methodological Answer : Incorporate this compound into mesoporous silica frameworks and perform ²⁹Si NMR with cross-polarization (CP) from ²H nuclei. Optimize magic-angle spinning (MAS) rates to reduce line broadening. Compare signal-to-noise ratios with non-deuterated samples to quantify sensitivity gains .
Q. What experimental designs minimize deuterium/hydrogen exchange during this compound storage and handling?
- Methodological Answer : Store this compound in passivated stainless steel cylinders with molecular sieves (3Å) to adsorb moisture. Use Schlenk-line techniques for transfer and monitor isotopic purity via GC-MS at regular intervals. Conduct control experiments to quantify exchange rates under varying humidity levels .
Q. Methodological Frameworks for this compound Research
Developing a hypothesis-driven study on this compound’s role in deuterated polymer synthesis
- Steps :
Literature Review : Identify gaps in deuterated polysiloxane mechanical properties.
Hypothesis : this compound incorporation reduces polymer chain mobility due to increased Si-D bond strength.
Experimental Design : Synthesize deuterated vs. non-deuterated polymers, measure glass transition temperatures (DSC), and correlate with DFT-calculated bond energies.
Data Validation : Use ANOVA to compare results across batches and control for catalyst variability .
Addressing reproducibility challenges in this compound-based catalytic systems
- Framework :
- Standardization : Document catalyst pretreatment protocols (e.g., reduction time, temperature).
- Control Experiments : Include non-deuterated silane controls to isolate isotopic effects.
- Statistical Analysis : Apply error-propagation models to activity/selectivity data and report confidence intervals .
Q. Tables for Key Considerations
Described textually due to formatting constraints:
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Table 1: Common Analytical Techniques for this compound
- Technique : FTIR; Purpose : Si-D bond confirmation; Key Parameters : 1550 cm⁻¹ peak, resolution ≤4 cm⁻¹.
- Technique : GC-TCD; Purpose : Quantification; Calibration : Deuterated silane standards, ±2% error margin.
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Table 2: Resolving Data Contradictions
Properties
IUPAC Name |
tetradeuteriosilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4Si/h1H4/i1D4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRPTPMANUNPDV-JQYAHLJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SiH4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si]([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318605 | |
Record name | Silane-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.141 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-07-0 | |
Record name | Silane-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13537-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H4)Silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H4]silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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